
Triphenylmethyl chloride
Overview
Description
Preparation Methods
Triphenylmethyl chloride can be synthesized through several methods. One common method involves the reaction of triphenylmethanol with acetyl chloride . Another method is the Friedel-Crafts alkylation of benzene with carbon tetrachloride in the presence of aluminum chloride, which forms the trityl chloride-aluminum chloride adduct that is subsequently hydrolyzed . Industrial production typically follows these synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Triphenylmethyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as sodium to form triphenylmethylsodium.
Formation of Gomberg’s Dimer: In the presence of zinc in nonpolar solvents like benzene, it forms Gomberg’s dimer.
Reaction with Silver Hexafluorophosphate: This reaction yields triphenylmethyl hexafluorophosphate.
Common reagents used in these reactions include sodium, zinc, and silver hexafluorophosphate. The major products formed are triphenylmethylsodium, Gomberg’s dimer, and triphenylmethyl hexafluorophosphate .
Scientific Research Applications
Triphenylmethyl chloride (C19H15Cl), a compound also known as trityl chloride, is a colorless to light yellow crystalline solid that is sparingly soluble in water but dissolves readily in organic solvents such as acetone, benzene, chloroform, and ethanol . This compound is employed in various applications, including organic synthesis, and the development of QLED displays .
Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, serving as a protecting precursor and in the construction of complex molecules . It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other functional groups to form new compounds . However, caution is advised when handling it, as it may react with strong bases, oxidizing agents, or reducing agents, potentially leading to decomposition or other chemical reactions .
Protecting Precursor
this compound can be used as a protecting group in regioselective sulfation of polysaccharides . For example, it has been used in the regioselective sulfation of Artemisia sphaerocephala polysaccharides . In this application, the use of this compound as a protecting precursor led to the incorporation of SO3- groups .
Construction of Topology Molecules
this compound has been utilized in the synthesis of 1,4-bis(3,3,3-triphenylpropynyl)benzene, a molecule with a structure similar to a gyroscope . The reaction of this compound with 1,4-diiodobenzene yields 1,4-bis(3,3,3-triphenylpropynyl)benzene in a two-step procedure . The central phenylene component acts as the gyroscope wheel, while the two tritylpropynyl groups serve as the axle and shielding framework .
Development of QLED Displays
This compound has applications in the development of next-generation quantum dot light-emitting diode (QLED) displays . A novel method called light-triggered, carbocation-enabled ligand stripping (CELS) utilizes photogenerated carbocations derived from triphenylmethyl chlorides for robust patterning of quantum dot layers . The CELS method effectively removes the native ligands of quantum dots, enabling precise microscale pattern formation . Additionally, chloride anions are used to passivate surface defects and maintain the photoluminescent quantum yields of the patterned quantum dots . This approach is applicable to both cadmium-based and heavy-metal-free quantum dots .
Impact on Health
Mechanism of Action
The mechanism of action of chlorotriphenylmethane involves its ability to form stable carbocations. The trityl cation (C₁₉H₁₅⁺) is highly stabilized by resonance, making it an effective protecting group in organic synthesis . This stabilization allows it to react selectively with nucleophiles, thereby protecting functional groups during chemical reactions .
Comparison with Similar Compounds
Triphenylmethyl chloride is often compared with other trityl compounds such as triphenylmethanol and triphenylmethylsodium. Unlike triphenylmethanol, chlorotriphenylmethane is more reactive due to the presence of the chlorine atom, which makes it a better electrophile . Triphenylmethylsodium, on the other hand, is a strong nucleophile and is used in different types of reactions compared to chlorotriphenylmethane .
Similar compounds include:
Triphenylmethanol: Used as a precursor in the synthesis of chlorotriphenylmethane.
Triphenylmethylsodium: Formed from the reaction of chlorotriphenylmethane with sodium.
Triphenylmethyl hexafluorophosphate: Formed from the reaction with silver hexafluorophosphate.
This compound’s unique reactivity and stability make it a valuable compound in various chemical and biological applications.
Biological Activity
Triphenylmethyl chloride, also known as trityl chloride (C₁₉H₁₅Cl), is a versatile organic compound primarily used in organic synthesis and medicinal chemistry. Its biological activity has garnered attention due to its applications and potential health impacts. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, mutagenicity, and applications in drug development.
- Molecular Formula : C₁₉H₁₅Cl
- Melting Point : 93-95 °C
- Boiling Point : 358-360 °C
- Solubility : Sparingly soluble in water; soluble in organic solvents like acetone and chloroform.
Toxicological Profile
This compound has been subjected to various toxicological assessments. Key findings include:
- Acute Toxicity : The oral LD50 in rats is greater than 2000 mg/kg, indicating low acute toxicity .
- Repeated Dose Toxicity : In a 28-day study, doses of 60 and 300 mg/kg/day resulted in increased liver weight and centrilobular hepatocyte hypertrophy. The No Observed Adverse Effect Level (NOAEL) was determined to be 12 mg/kg/day for both sexes .
- Genotoxicity : this compound was found to be non-genotoxic in vitro, as it did not induce mutations in bacterial strains or chromosomal aberrations in cultured mammalian cells .
Biological Applications
This compound is utilized in various biological and chemical processes:
- Protecting Group in Organic Synthesis : It serves as a protecting group for alcohols and amines, facilitating regioselective reactions. For instance, it has been used successfully in the regioselective sulfation of polysaccharides derived from Artemisia sphaerocephala, demonstrating its utility in modifying complex carbohydrates .
- Drug Development : The compound is involved in the synthesis of S-trityl-L-cysteine (STLC), an inhibitor of the Eg5 motor protein, which plays a crucial role in mitotic progression. This application highlights its potential therapeutic relevance .
Study on Repeated Dose Toxicity
A study conducted on rats administered this compound over 28 days revealed significant findings regarding its toxicity profile:
Dose (mg/kg/day) | Observations |
---|---|
0 | Control group |
12 | No adverse effects observed |
60 | Increased liver weight, mucosal thickening |
300 | Centrilobular hepatocyte hypertrophy, decreased serum glucose levels |
The results indicated that while low doses were safe, higher doses led to notable liver changes, suggesting a need for cautious handling of this compound in laboratory settings .
Application in QLED Displays
Recent advancements have seen this compound being applied in the development of next-generation quantum dot light-emitting diode (QLED) displays. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating functional materials necessary for modern display technologies .
Q & A
Basic Research Questions
Q. What are the critical storage and handling precautions for Triphenylmethyl chloride?
this compound should be stored under anhydrous conditions in a nitrogen atmosphere to prevent hydrolysis, as moisture exposure leads to decomposition into triphenylmethanol and HCl . Handling requires PPE, including nitrile gloves, chemical-resistant goggles, and a NIOSH-approved N100 respirator to avoid inhalation or skin contact. Work should be conducted in a fume hood to mitigate exposure to corrosive vapors .
Q. How can researchers purify this compound, and what analytical methods validate its purity?
Recrystallization from anhydrous chloroform is a common purification method due to its high solubility (0.1 g/mL in chloroform) . Purity can be confirmed via melting point analysis (110–113°C) and thin-layer chromatography (TLC) using silica gel plates with a hexane:ethyl acetate (9:1) mobile phase. Advanced validation includes H NMR (δ 7.2–7.5 ppm for aromatic protons) and mass spectrometry (m/z 278.8 for [M]) .
Q. What are the key safety protocols for disposing of this compound waste?
Waste must be neutralized with a dilute sodium bicarbonate solution to quench residual acidity, then collected in approved containers for incineration. Avoid discharge into waterways due to its environmental persistence and toxicity to aquatic life (Hazard Code R50/53) . Institutional guidelines for corrosive waste (UN Class 8) should be strictly followed .
Advanced Research Questions
Q. How does the steric hindrance of this compound influence its reactivity as a protecting group?
The trityl group’s bulky triphenylmethyl moiety sterically shields reactive sites (e.g., hydroxyl or amine groups), preventing undesired side reactions. Its stability under basic conditions and selective deprotection with weak acids (e.g., acetic acid) make it ideal for multi-step syntheses. Mechanistic studies using DFT calculations can model its electron-withdrawing effects and transition states .
Q. What methodologies assess the stability of this compound under varying experimental conditions?
Accelerated stability studies involve monitoring decomposition kinetics via HPLC under controlled humidity (10–90% RH) and temperature (25–60°C). Degradation products (e.g., triphenylmethanol) are quantified using a C18 column with UV detection at 254 nm. Arrhenius plots derived from these data predict shelf-life under standard storage conditions .
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
Cross-referencing peer-reviewed databases (e.g., NIST Webbook, Cheméo) and replicating experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) minimizes variability. For example, discrepancies in boiling points (230–235°C at 20 mmHg) may arise from impurities; gas chromatography-mass spectrometry (GC-MS) can identify trace contaminants .
Q. What strategies optimize the synthesis of this compound to maximize yield and minimize byproducts?
Reaction of triphenylmethanol with thionyl chloride (SOCl) in dry diethyl ether at 0–5°C minimizes HCl gas release and side reactions. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency. Yield optimization (>85%) requires strict moisture control and real-time monitoring via FT-IR (disappearance of –OH stretch at 3400 cm) .
Q. How can computational models predict the environmental impact of this compound?
Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics simulations assess interactions with soil organic matter, while EPI Suite software predicts acute aquatic toxicity (LC for Daphnia magna) .
Q. Methodological Guidance
Q. What literature search strategies ensure comprehensive coverage of this compound research?
Use authoritative databases (PubMed, SciFinder, Reaxys) with search terms like CAS 76-83-5, trityl chloride, and triphenylmethyl electrophile. Filter for peer-reviewed articles and exclude non-English studies unless translated. The EPA’s TSCA Scope Document outlines criteria for prioritizing high-quality toxicological data .
Q. How should researchers present spectroscopic data for this compound in manuscripts?
Include H/C NMR spectra (CDCl as solvent) and high-resolution MS data. For graphical abstracts, use color-coded structures to highlight functional groups, adhering to journal guidelines (e.g., Med. Chem. Commun. limits figures to 2–3 key structures) .
Properties
IUPAC Name |
[chloro(diphenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWKIWSBJXDJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052511 | |
Record name | Trityl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Off-white powder with a pungent odor; Hydrolyzed with water; [MSDSonline] | |
Record name | Chlorotriphenylmethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4370 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
310 °C @ 760 MM HG | |
Record name | CHLOROTRIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER, SLIGHTLY SOL IN ALCOHOL, SOL IN ACETONE; VERY SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE | |
Record name | CHLOROTRIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000387 [mmHg] | |
Record name | Chlorotriphenylmethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4370 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES OR PRISMS FROM BENZENE OR PETROLEUM ETHER | |
CAS No. |
76-83-5 | |
Record name | Trityl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorotriphenylmethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076835 | |
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Record name | Trityl chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=435 | |
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Record name | Benzene, 1,1',1''-(chloromethylidyne)tris- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trityl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotriphenylmethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.898 | |
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Record name | CHLOROTRIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D9GZ8QQXN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CHLOROTRIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
113-114 °C | |
Record name | CHLOROTRIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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